molecular formula C12H8F4N2O B1370990 3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1094937-85-5

3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1370990
CAS No.: 1094937-85-5
M. Wt: 272.2 g/mol
InChI Key: OCNQNARPBGMJRE-UHFFFAOYSA-N
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Description

3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is a fluorinated aromatic amine compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to form strong bonds with biological targets, which makes them important in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives .

Scientific Research Applications

3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s ability to bind to biological targets, such as enzymes and receptors, through strong hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is unique due to the combination of its trifluoromethyl and fluoro groups, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and the ability to form strong interactions with biological targets, making it valuable in various applications .

Properties

IUPAC Name

3-fluoro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2O/c13-9-5-8(17)2-3-10(9)19-11-4-1-7(6-18-11)12(14,15)16/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNQNARPBGMJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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